REACTION_CXSMILES
|
C([Li])CCC.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][N:8]=1.[CH2:14]([O:16]CC)C.CN(C)C=O>C(OCC)(=O)C>[Br:6][C:7]1[N:8]=[C:9]([CH2:14][OH:16])[C:10]([F:13])=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
9.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
3.42 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to a −78° C.
|
Type
|
CUSTOM
|
Details
|
the reaction at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Warm
|
Type
|
CUSTOM
|
Details
|
the reaction to room temperature
|
Type
|
CUSTOM
|
Details
|
remove the solvent under vacuum
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the crude material in methanol (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature over 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction with saturated aqueous sodium bicarbonate (20 mL)
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the resultant organic layer with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
Purify the crude solid by column chromatography (silica gel; 10% to 50% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=N1)CO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.66 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |